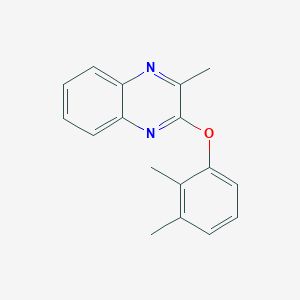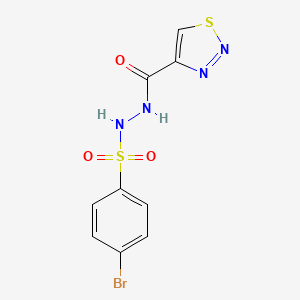![molecular formula C18H16ClN3O B3037456 4-[4-(3-Chlorobenzoyl)piperazin-1-yl]benzonitrile CAS No. 478046-92-3](/img/structure/B3037456.png)
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]benzonitrile
Vue d'ensemble
Description
The compound "4-[4-(3-Chlorobenzoyl)piperazin-1-yl]benzonitrile" is a chemical entity that is likely to be of interest due to its structural features, which include a piperazine ring and chlorobenzoyl group. While the specific compound is not directly mentioned in the provided papers, similar compounds with piperazine rings and substituted benzoyl groups have been studied for various applications, including their potential use in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and varying yields. For example, a related piperazine dione was synthesized over six steps with a 23% yield, indicating the potential challenges in synthesizing such compounds . Another related compound, a 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, was synthesized in five steps with an overall yield of 34.3% . These examples suggest that the synthesis of "4-[4-(3-Chlorobenzoyl)piperazin-1-yl]benzonitrile" would also require careful planning and optimization to achieve a reasonable yield.
Molecular Structure Analysis
Piperazine derivatives often exhibit interesting conformational properties due to the flexibility of the piperazine ring. For instance, the crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, showed that the piperazine ring adopts a chair conformation, which is a common feature for this type of ring . The orientation of the piperazine ring relative to the benzoyl group can influence the overall molecular geometry and potentially the compound's reactivity and interactions.
Chemical Reactions Analysis
The reactivity of piperazine derivatives can vary depending on the substituents attached to the piperazine ring. For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized through a nucleophilic substitution reaction, demonstrating the versatility of the piperazine ring in forming new chemical bonds . This suggests that "4-[4-(3-Chlorobenzoyl)piperazin-1-yl]benzonitrile" could also participate in various chemical reactions, particularly nucleophilic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the crystal structure of a piperazine salt showed that the components are linked by hydrogen bonds, forming chains along a specific crystal axis . This indicates that "4-[4-(3-Chlorobenzoyl)piperazin-1-yl]benzonitrile" may also form specific intermolecular interactions, which could affect its solubility, melting point, and other physical properties. Additionally, the presence of a chlorobenzoyl group could confer certain electronic properties to the compound, such as increased polarity or reactivity.
Applications De Recherche Scientifique
Hepatitis C Virus Inhibitors : A derivative, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, has shown promise as an inhibitor of the Hepatitis C Virus (HCV). This compound can block HCV replication by acting on the HCV entry stage and has shown high sensitivity to clinical resistant HCV mutants, demonstrating potential for single or combinational therapeutic use (Jiang et al., 2020).
A1 Adenosine Receptor Enhancers : Certain derivatives of the compound have been evaluated as allosteric enhancers of the A1 adenosine receptor. The nature of substituents on the phenyl ring tethered to the piperazine plays a crucial role in the allosteric enhancer activity (Romagnoli et al., 2008).
Antiviral and Antimicrobial Agents : New urea and thiourea derivatives of piperazine doped with febuxostat, including compounds with the benzonitrile group, have shown significant antiviral and antimicrobial activities. Some derivatives have exhibited promising antiviral activities against Tobacco mosaic virus (TMV) (Reddy et al., 2013).
Anticonvulsant Agents : Research on benzofuran-acetamide scaffold compounds, which include derivatives of 4-[4-(3-Chlorobenzoyl)piperazin-1-yl]benzonitrile, have demonstrated potential as anticonvulsant agents. These compounds were found to exhibit anticonvulsant activity in models of maximal electroshock induced seizures in mice (Shakya et al., 2016).
Luminescent Properties and Photo-Induced Electron Transfer : Piperazine substituted naphthalimide model compounds, including those with benzonitrile groups, have been synthesized and studied for their luminescent properties and photo-induced electron transfer capabilities. These properties make them relevant for potential applications in materials science (Gan et al., 2003).
PD-1/PD-L1 Inhibitors in Cancer Therapy : Derivatives have been studied for their inhibitory activity on the PD-1/PD-L1 binding, a crucial target in cancer immunotherapy. One of the synthesized compounds exhibited potent inhibitory activity, indicating potential for optimization as a PD-1/PD-L1 signaling pathway inhibitor (Narva et al., 2020).
Antimicrobial Activity : Novel [1, 3, 5] triazine analogues, including those with benzonitrile and piperazine components, have been synthesized and showed promising antimicrobial activity against various bacteria and fungal species (Patel et al., 2010).
Cancer Cell Cytotoxicity : A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cytotoxic activity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines (Yarim et al., 2012).
Propriétés
IUPAC Name |
4-[4-(3-chlorobenzoyl)piperazin-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-16-3-1-2-15(12-16)18(23)22-10-8-21(9-11-22)17-6-4-14(13-20)5-7-17/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAMCYFAQIBEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232573 | |
| Record name | 4-[4-(3-Chlorobenzoyl)-1-piperazinyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Chlorobenzoyl)piperazin-1-yl]benzonitrile | |
CAS RN |
478046-92-3 | |
| Record name | 4-[4-(3-Chlorobenzoyl)-1-piperazinyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478046-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(3-Chlorobenzoyl)-1-piperazinyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3037373.png)
![2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B3037376.png)

![6-(1,3-Benzothiazol-2-ylsulfanyl)-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3037380.png)

![1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3037382.png)
![2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B3037383.png)
![3-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B3037385.png)
![4-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B3037386.png)
![(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3037390.png)
![4-Chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B3037391.png)
![4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B3037392.png)
![(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3037395.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3037396.png)